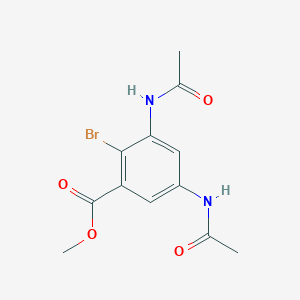

3,5-Bis-acetylamino-2-bromo-benzoic acid methyl ester

货号 B8450637

分子量: 329.15 g/mol

InChI 键: LUGRHWFKWBYTRK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06967198B2

Procedure details

To acetic acid (250 mL) at room temperature was added Intermediate 6(a) (15.49 g, 50.79 mmol). The mixture was placed in an oil bath at 40° C. for c.a. 10 min and stirred vigorously under an Ar atmosphere until the solution went clear. Iron powder (25.34 g, 453.72 mmol) was added and the mixture was heated at 40° C. for c.a. 6 hours. The mixture was filtered through diatomaceous earth, rinsing with methanol. The combined filtrate and rinses were evaporated to give orange solids, which were determined to be a mixture of products (13.2 g) resulting from incomplete reduction of the nitro groups. This mixture (13.1 g) in CH2Cl2 (48 mL) and N,N-dimethylformamide (5 mL) was then treated with acetic anhydride (36 mL, 382 mmol) and stirred overnight under an Ar atmosphere. The CH2Cl2 was evaporated and the mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3. The aqueous layer was extracted twice with ethyl acetate and the combined extracts were washed successively with 1:1 H2O:saturated aqueous NaHCO3 (multiple washings), 0.5 M aqueous HCl (X2), saturated aqueous NaHCO3 (X2) and brine. The ethyl acetate solution was then dried (Na2SO4), filtered and evaporated to give yellow solids, which were then triturated with diethyl ether (c.a. 75 mL) to give a mixture of acetylated products (11.4 g) as a yellow solids. A portion of this mixture of acetylated products (5.5 g) in acetic acid (17.4 mL) was then treated with acetic anhydride (16.5 mL, 174 mmol) and iron powder (9.74 g, 174 mmol) and heated at 40° C. under an Ar atmosphere overnight. Methanol was then added and the reaction was stirred at room temperature for c.a. 1.5 hours. Then 9:1 CH2Cl2:methanol was added, and the mixture was filtered through diatomaceous earth, rinsing with 9:1 CH2Cl2:methanol. The combined filtrate and rinses were evaporated and again methanol was added and the mixture was stirred c.a. 0.5 hours after which the methanol was evaporated. Ethyl acetate was added followed by hexane to precipitate orange solids (6.9 g) which were collected. Silica gel chromatography eluting with 1:1 acetone:hexane which afforded, after isolation, Intermediate 6(b) (4.1 g, 12.46 mmol) as a cream solid in 49% yield.

[Compound]

Name

Intermediate 6(b)

Quantity

4.1 g

Type

reactant

Reaction Step One

[Compound]

Name

products

Quantity

13.2 g

Type

reactant

Reaction Step Five

[Compound]

Name

mixture

Quantity

13.1 g

Type

reactant

Reaction Step Six

[Compound]

Name

products

Quantity

11.4 g

Type

reactant

Reaction Step Seven

[Compound]

Name

products

Quantity

5.5 g

Type

reactant

Reaction Step Eight

Yield

49%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([N+:13]([O-])=O)[C:5]=1[Br:16].[C:18](OC(=O)C)(=[O:20])[CH3:19].[CH3:25]O.CN(C)[CH:29]=[O:30]>C(Cl)Cl.C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([NH:10][C:18](=[O:20])[CH3:19])[CH:7]=[C:6]([NH:13][C:29](=[O:30])[CH3:25])[C:5]=1[Br:16]

|

Inputs

Step One

[Compound]

|

Name

|

Intermediate 6(b)

|

|

Quantity

|

4.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

25.34 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

15.49 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br)=O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Five

[Compound]

|

Name

|

products

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

mixture

|

|

Quantity

|

13.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

36 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

48 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Seven

[Compound]

|

Name

|

products

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

products

|

|

Quantity

|

5.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

17.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

16.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

9.74 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

10 min and stirred vigorously under an Ar atmosphere until the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was placed in an oil bath at 40° C. for c.a

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

6 hours

|

|

Duration

|

6 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate and rinses were evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give orange solids, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting from incomplete reduction of the nitro groups

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight under an Ar atmosphere

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The CH2Cl2 was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted twice with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined extracts were washed successively with 1:1 H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl acetate solution was then dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give yellow solids, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then triturated with diethyl ether (c.a. 75 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at 40° C. under an Ar atmosphere overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction was stirred at room temperature for c.a

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1.5 hours

|

|

Duration

|

1.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered through diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with 9:1 CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate and rinses were evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

again methanol was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred c.a

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0.5 hours after which the methanol was evaporated

|

|

Duration

|

0.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate orange solids (6.9 g) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

WASH

|

Type

|

WASH

|

|

Details

|

Silica gel chromatography eluting with 1:1 acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hexane which afforded

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(C1=C(C(=CC(=C1)NC(C)=O)NC(C)=O)Br)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 49% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |